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molecular formula C7H6N2O2 B144585 5-Propynyluracil CAS No. 134700-29-1

5-Propynyluracil

Cat. No. B144585
M. Wt: 150.13 g/mol
InChI Key: UJBCLAXPPIDQEE-UHFFFAOYSA-N
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Patent
US07871991B2

Procedure details

wherein T7 and T8 are each independently O or S and T9 is H, amino, hydroxy, Cl, or Br. 8) B is thymine, adenine, uracil, a 5-halouracil, a 5-alkyluracil, guanine, cytosine, a 5-halocytosine, a 5-alkylcytosine, or 2,6-diaminopurine. 9) B is guanine, cytosine, uracil, or thymine. 10) B is adenine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
5-halouracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
5-alkyluracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
5-halocytosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
5-alkylcytosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3].N1C(N)=[C:17]2[C:13](N=CN2)=NC=1.N1C=CC(=O)NC1=O.N1C(=O)C2NC=NC=2N=C1N.N1C=CC(N)=NC1=O.NC1N=C2C(NC=N2)=C(N)N=1>>[C:8]([C:7]1[C:5](=[O:6])[NH:4][C:2](=[O:3])[NH:1][CH:9]=1)#[C:13][CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C(C)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(N)=NC=2N=CNC2C1=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)N=C(N)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C(C)=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1N
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C=C1
Step Ten
Name
5-halouracil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
5-alkyluracil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(N)=NC=2N=CNC2C1=O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)N=C(N)C=C1
Step Fourteen
Name
5-halocytosine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
5-alkylcytosine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(#CC)C=1C(NC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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